

# Application Notes and Protocols: Functionalized ZnO Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | ZINC oxide |           |  |  |
| Cat. No.:            | B043244    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of functionalized **zinc oxide** (ZnO) nanoparticles as versatile carriers for targeted drug delivery, particularly in cancer therapy. The unique properties of ZnO nanoparticles, including their biocompatibility, biodegradability, and pH-sensitive nature, make them a promising platform for developing advanced therapeutic strategies.[1][2][3] This document details the synthesis, functionalization, drug loading, and in vitro evaluation of these nanoparticles, supported by detailed experimental protocols and data presented for comparative analysis.

# Introduction to Functionalized ZnO Nanoparticles in Drug Delivery

**Zinc oxide** nanoparticles (ZnO NPs) have garnered significant attention in biomedical applications due to their unique physicochemical properties.[2] Their inherent cytotoxicity towards cancer cells, ability to generate reactive oxygen species (ROS), and dissolution in the acidic tumor microenvironment make them not just carriers but also active therapeutic agents. [2][3][4][5] Functionalization of ZnO NPs with polymers, targeting ligands, and other molecules is crucial to enhance their stability in physiological conditions, improve drug loading capacity, and enable targeted delivery to specific cells or tissues, thereby minimizing off-target effects.[1] [5][6]

Common functionalization strategies include:



- Polymer Coating: Polymers like polyethylene glycol (PEG) and chitosan are used to improve biocompatibility, stability, and circulation time.[1][7]
- Targeting Ligand Conjugation: Molecules such as folic acid (FA) and hyaluronic acid (HA)
  can be attached to the nanoparticle surface to target receptors that are overexpressed on
  cancer cells.[6][8]
- Stimuli-Responsive Modifications: Functional groups that respond to specific stimuli, such as pH or temperature, can be incorporated to trigger drug release at the target site.[8][9][10]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on functionalized ZnO nanoparticles for drug delivery, providing a comparative overview of their performance.

Table 1: Drug Loading and Encapsulation Efficiency



| Functionalizati<br>on Strategy                                                                                               | Drug                  | Drug Loading<br>Content (DLC)<br>(%) | Drug<br>Encapsulation<br>Efficiency<br>(DEE) (%) | Reference |
|------------------------------------------------------------------------------------------------------------------------------|-----------------------|--------------------------------------|--------------------------------------------------|-----------|
| Amine functionalization, Phenylboronic acid (PBA) conjugation                                                                | Chrysin               | 30.56                                | 44                                               | [11]      |
| Poly(methacrylat<br>e-co-N-<br>isopropylacrylami<br>de-co-<br>polyethylene<br>glycol methyl<br>acrylate) (PMNE)<br>copolymer | Doxorubicin<br>(DOX)  | 21.2                                 | Not Reported                                     | [10]      |
| 3-<br>mercaptopropioni<br>c acid (MPA)                                                                                       | Curcumin              | Not Reported                         | Not Reported                                     | [12]      |
| Chitosan<br>encapsulation                                                                                                    | Ciprofloxacin         | Not Reported                         | Not Reported                                     | [13]      |
| Mesoporous ZnO                                                                                                               | Clotrimazole<br>(CTZ) | 89 (0.57 mg<br>drug/mg ZnO)          | Not Reported                                     | [14]      |

Table 2: pH-Responsive Drug Release



| Nanoparticl<br>e System                         | Drug                 | рН            | Cumulative<br>Release (%) | Time<br>(hours) | Reference |
|-------------------------------------------------|----------------------|---------------|---------------------------|-----------------|-----------|
| ZnO-PBA-<br>Chrysin                             | Chrysin              | 5.0           | ~59                       | 48              | [11]      |
| 6.0                                             | ~14                  | 48            | [11]                      |                 |           |
| 7.4                                             | ~9                   | 48            | [11]                      | _               |           |
| ZnO@PMNE-<br>DOX                                | Doxorubicin<br>(DOX) | 7.5           | 11.4                      | 30              | [10]      |
| Mesoporous silica nanoparticles capped with ZnO | Doxorubicin<br>(DOX) | 5.0           | Significant<br>release    | Not specified   | [15]      |
| 7.4                                             | Inhibited release    | Not specified | [15]                      |                 |           |

Table 3: In Vitro Cytotoxicity (IC50 Values)



| Nanoparticle<br>System                                          | Cell Line                          | IC50 (μg/mL)                       | Reference |
|-----------------------------------------------------------------|------------------------------------|------------------------------------|-----------|
| ZnO NPs                                                         | A549 (human alveolar epithelial)   | 35.6                               | [16]      |
| HEK (human<br>embryonic kidney)                                 | 33.5                               | [16]                               |           |
| ZnO-MPA-Curcumin                                                | MDA-MB-231 (breast cancer)         | 3.3                                | [12]      |
| Free Curcumin                                                   | MDA-MB-231 (breast cancer)         | 5                                  | [12]      |
| ZnO NPs                                                         | Caco-2 (colorectal adenocarcinoma) | Size-dependent                     | [17]      |
| 26 nm ZnO NPs                                                   | Highest toxicity                   | [17]                               | _         |
| 62 nm and 90 nm ZnO<br>NPs                                      | Lower toxicity                     | [17]                               |           |
| ZnO NPs                                                         | HeLa (cervical cancer)             | No adverse effect up<br>to 20 mg/L | [18]      |
| Significant decrease<br>in viability at 30, 50,<br>and 100 mg/L | [18]                               |                                    |           |

# **Experimental Protocols**

This section provides detailed protocols for the synthesis, functionalization, drug loading, and in vitro evaluation of functionalized ZnO nanoparticles.

# Protocol for Synthesis of ZnO Nanoparticles via Hydrothermal Method

This protocol describes a common method for synthesizing ZnO nanoparticles.

Materials:



- Zinc acetate dihydrate (Zn(CH<sub>3</sub>COO)<sub>2</sub>·2H<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized (DI) water
- Autoclave
- Centrifuge
- Oven

- Prepare a 0.5 M solution of zinc acetate dihydrate in ethanol.
- Prepare a 1.0 M solution of NaOH in ethanol.
- Slowly add the NaOH solution dropwise to the zinc acetate solution under constant stirring until a pH of 10 is reached.
- Continue stirring for 2 hours to ensure a homogenous mixture.
- Transfer the resulting white precipitate into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 120 °C for 12 hours.
- Allow the autoclave to cool down to room temperature.
- Collect the white precipitate by centrifugation at 8000 rpm for 15 minutes.
- Wash the precipitate three times with ethanol and then three times with DI water to remove any unreacted precursors.
- Dry the final product in an oven at 60 °C for 12 hours to obtain ZnO nanoparticles.



### **Protocol for Surface Functionalization with PEG**

This protocol outlines the steps for coating ZnO nanoparticles with polyethylene glycol (PEG).

#### Materials:

- Synthesized ZnO nanoparticles
- Dicarboxyl-terminated poly(ethylene glycol) (HOOC-PEG-COOH)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrasonicator
- Centrifuge

- Disperse 100 mg of ZnO nanoparticles in 50 mL of DI water and sonicate for 30 minutes to obtain a stable suspension.
- In a separate beaker, dissolve 200 mg of HOOC-PEG-COOH in 20 mL of PBS (pH 7.4).
- Add 50 mg of EDC and 30 mg of NHS to the PEG solution to activate the carboxyl groups.
   Stir for 30 minutes at room temperature.
- Add the activated PEG solution to the ZnO nanoparticle suspension.
- Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of PEG to the ZnO surface.
- Collect the PEG-functionalized ZnO nanoparticles by centrifugation at 12000 rpm for 30 minutes.



- Wash the nanoparticles twice with DI water to remove any unreacted PEG and coupling agents.
- Resuspend the PEG-ZnO nanoparticles in DI water for storage or further use.

## **Protocol for Doxorubicin (DOX) Loading**

This protocol describes how to load the anticancer drug doxorubicin onto functionalized ZnO nanoparticles.

#### Materials:

- PEG-functionalized ZnO nanoparticles
- Doxorubicin hydrochloride (DOX)
- DI water
- · Magnetic stirrer
- Centrifuge
- UV-Vis spectrophotometer

- Disperse 50 mg of PEG-ZnO nanoparticles in 25 mL of DI water.
- Dissolve 10 mg of DOX in 5 mL of DI water.
- Add the DOX solution to the nanoparticle suspension.
- Stir the mixture in the dark at room temperature for 24 hours to facilitate drug loading. The loading is often based on the complexation between the drug molecules and the zinc ions on the nanoparticle surface.[10]
- Separate the DOX-loaded nanoparticles from the solution by centrifugation at 15000 rpm for 30 minutes.



- Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at a wavelength of 480 nm.
- Calculate the Drug Loading Content (DLC) and Drug Encapsulation Efficiency (DEE) using the following formulas:
  - DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
  - DEE (%) = (Weight of loaded drug / Initial weight of drug) x 100

## **Protocol for In Vitro Drug Release Study**

This protocol details the procedure for evaluating the pH-responsive release of a loaded drug.

#### Materials:

- DOX-loaded PEG-ZnO nanoparticles
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
- Dialysis membrane (e.g., MWCO 12 kDa)
- Shaking incubator
- UV-Vis spectrophotometer

- Disperse a known amount of DOX-loaded nanoparticles in 5 mL of the release medium (PBS at pH 7.4 or pH 5.0).
- Transfer the suspension into a dialysis bag.
- Place the dialysis bag in a beaker containing 50 mL of the corresponding release medium.
- Incubate the setup at 37 °C in a shaking incubator.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink



#### conditions.

- Measure the concentration of the released DOX in the withdrawn samples using a UV-Vis spectrophotometer.
- Plot the cumulative percentage of drug release versus time.

### **Protocol for In Vitro Cytotoxicity Assay (MTT Assay)**

This protocol describes the MTT assay to assess the cytotoxicity of the nanoparticles on a cancer cell line.

#### Materials:

- Cancer cell line (e.g., MCF-7, HeLa, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well plates
- Functionalized ZnO nanoparticles (with and without drug)
- Free drug solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

- Seed the cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the nanoparticles and the free drug in the cell culture medium.



- Remove the old medium from the wells and add 100 μL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
- Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO2 incubator.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium containing MTT and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability (%) using the formula:
  - Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the cell viability against the concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

### **Visualizations**

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the drug delivery applications of functionalized ZnO nanoparticles.





Click to download full resolution via product page

Caption: Experimental workflow for developing drug-loaded functionalized ZnO nanoparticles.





Click to download full resolution via product page

Caption: Cellular uptake and anticancer mechanism of functionalized ZnO nanoparticles.





Click to download full resolution via product page

Caption: Relationship between ZnO NP properties, functionalization, and outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] ZnO-Based Nanoparticles for Targeted Cancer Chemotherapy and the Role of Tumor Microenvironment: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 5. ZnO-Based Nanoparticles for Targeted Cancer Chemotherapy and the Role of Tumor Microenvironment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in ZnO Nanomaterial-Mediated Biological Applications and Action Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalization of ZnO nanoparticles by 3-mercaptopropionic acid for aqueous curcumin delivery: Synthesis, characterization, and anticancer assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.polito.it [iris.polito.it]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. clinmedjournals.org [clinmedjournals.org]
- 17. d-nb.info [d-nb.info]
- 18. Zinc Oxide Nanoparticles Cytotoxicity and Release from Newly Formed PMMA–ZnO Nanocomposites Designed for Denture Bases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Functionalized ZnO Nanoparticles for Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043244#drug-delivery-applications-of-functionalized-zno-nanoparticles]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com